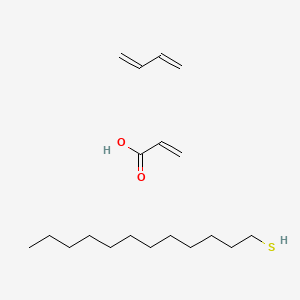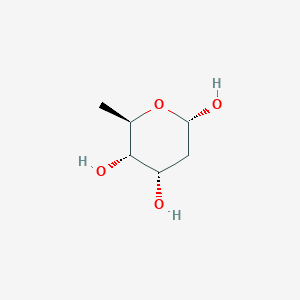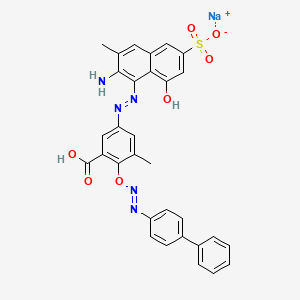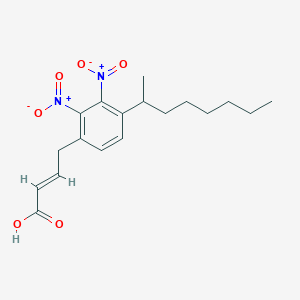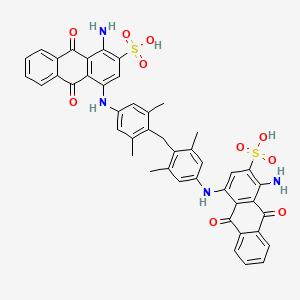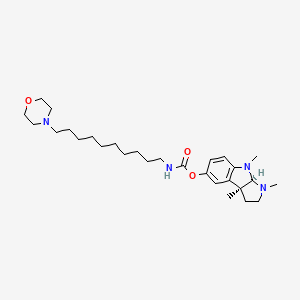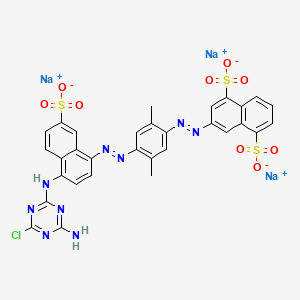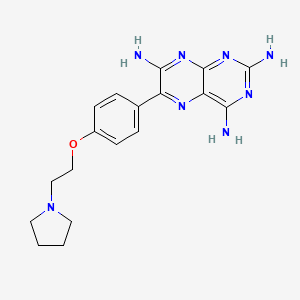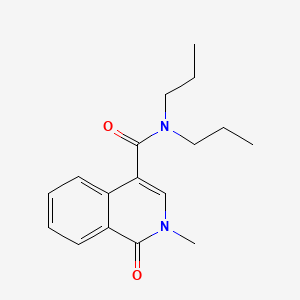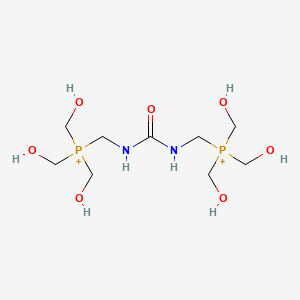
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- is a complex organophosphorus compound. It is known for its multifunctional properties, which include three alcohol functional groups and a tertiary phosphine. This compound is significant in various chemical processes due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- typically involves the reaction of tetrakis(hydroxymethyl)phosphonium chloride with strong bases such as sodium hydroxide. The reaction proceeds as follows: [ \text{[P(CH}_2\text{OH)}_4\text{]Cl} + \text{NaOH} \rightarrow \text{P(CH}_2\text{OH)}_3 + \text{H}_2\text{O} + \text{H}_2\text{C=O} + \text{NaCl} ] This reaction can be conducted on a large scale using triethylamine as both the base and solvent .
Industrial Production Methods
Industrial production methods for this compound often involve the use of tetrakis(hydroxymethyl)phosphonium sulfate (THPS) as a starting material. The synthesis involves multiple steps, including neutralization and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound oxidizes to form phosphine oxide.
Reduction: It can be reduced to form phosphine.
Substitution: The compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide and oxidizing agents such as oxygen. The reactions typically occur under mild conditions, making the compound versatile for various applications .
Major Products
The major products formed from these reactions include phosphine oxide and phosphine, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- involves its ability to form complexes with various metals. These complexes exhibit solubility in water and methanol, making them suitable for various catalytic applications . The compound’s reactivity is primarily due to its nucleophilic attack at carbon atoms of electrophilic substrates .
Comparación Con Compuestos Similares
Similar Compounds
Tris(hydroxymethyl)phosphine: This compound shares a similar structure but lacks the carbonylbis(iminomethylene) group.
Tetrakis(hydroxymethyl)phosphonium chloride: This compound is a precursor in the synthesis of phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)-.
Uniqueness
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- is unique due to its multifunctional properties, which include three alcohol functional groups and a tertiary phosphine. This makes it highly reactive and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
87957-27-5 |
|---|---|
Fórmula molecular |
C9H24N2O7P2+2 |
Peso molecular |
334.24 g/mol |
Nombre IUPAC |
tris(hydroxymethyl)-[[tris(hydroxymethyl)phosphaniumylmethylcarbamoylamino]methyl]phosphanium |
InChI |
InChI=1S/C9H23N2O7P2/c12-3-19(4-13,5-14)1-10-9(18)11-2-20(6-15,7-16)8-17/h12-17H,1-8H2,(H-,10,11,18)/q+1/p+1 |
Clave InChI |
GFBDYLUWSMRLAC-UHFFFAOYSA-O |
SMILES canónico |
C(NC(=O)NC[P+](CO)(CO)CO)[P+](CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


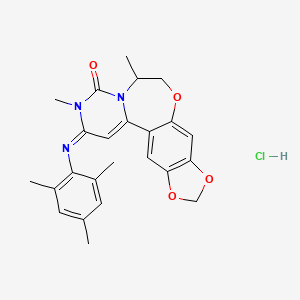

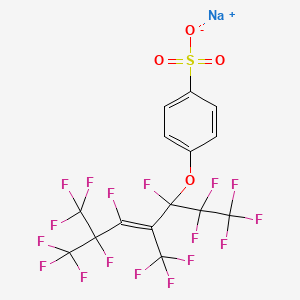
![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
